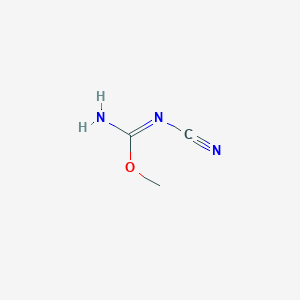
methyl N'-cyanocarbamimidate
Descripción general
Descripción
Synthesis Analysis
A high-yielding synthesis of N-methyl carbamoylimidazole from 1,1-carbonyldiimidazole (CDI) and MeNH₃Cl has been reported. The product is a crystalline, water-stable compound that serves as a methyl isocyanate (MIC) substitute. This method allows for efficient conversion of N-methyl carbamoylimidazole to various derivatives, including ureas, carbamates, and thiocarbamates .
Molecular Structure Analysis
The molecular structure of methyl N’-cyanocarbamimidate consists of a cyanocarbamimidate group attached to a methyl group. The compound’s crystallographic data and NMR spectra provide insights into its arrangement and bonding patterns .
Chemical Reactions Analysis
Methyl N’-cyanocarbamimidate reacts as a methyl isocyanate (MIC) surrogate. In the presence of a base (e.g., triethylamine), it undergoes nucleophilic reactions with various compounds, including amines, amino acids, thiols, and alcohols. The resulting N-methylureas, carbamates, and thiocarbamates are obtained in good to excellent yields, either in organic solvents or water. The scalability and generality of this synthesis method make it adaptable for various applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Research on alternatives to methyl bromide for pest and pathogen control highlights the significance of methyl compounds in agricultural applications. Methyl bromide, a widely used fumigant, is being phased out due to environmental concerns, leading to research into alternatives (Schneider et al., 2003).
Methylphenidate, commonly used to treat attention-deficit/hyperactivity disorder (ADHD), is another example of a methyl compound with significant therapeutic applications. Its use and effectiveness in treating cognitive and behavioral dysfunction have been extensively studied (Weber & Lütschg, 2002).
The pharmacology and various clinical uses of methylphenidate have been reviewed, demonstrating the versatility of methyl compounds in medical applications (Challman & Lipsky, 2000).
DNA methylation arrays as surrogate measures of cell mixture distribution indicate the importance of methyl groups in genetic and epigenetic research. This study shows how DNA methylation can distinguish various conditions and exposures (Houseman et al., 2012).
The use of aliphatic n-methyl ketones as a fumigant, an alternative to methyl bromide, demonstrates the ongoing exploration of methyl compounds in pest control (Zhu et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
methyl N'-cyanocarbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-7-3(5)6-2-4/h1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTITSOPBIRXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576250 | |
| Record name | Methyl N'-cyanocarbamimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N'-cyanocarbamimidate | |
CAS RN |
13947-83-6 | |
| Record name | Methyl N'-cyanocarbamimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



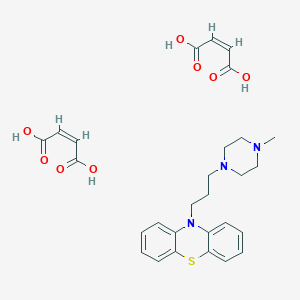
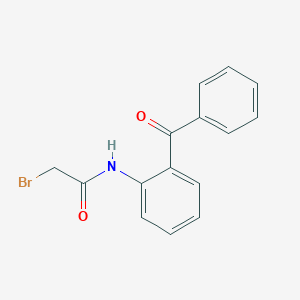

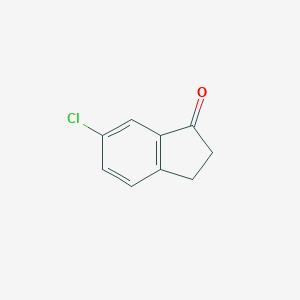
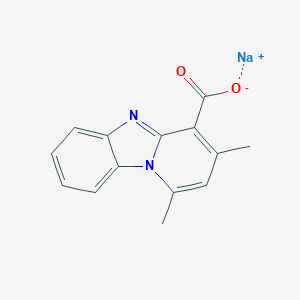
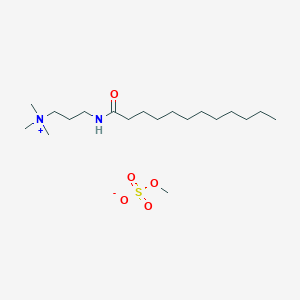
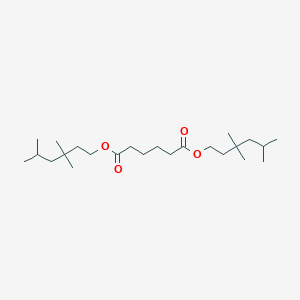

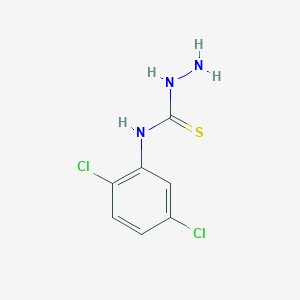


![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)

